4,6-Bis(benzylsulfanyl)-5-bromopyrimidine
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Overview
Description
4,6-Bis(benzylsulfanyl)-5-bromopyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with bromine at the 5-position and benzylsulfanyl groups at the 4- and 6-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(benzylsulfanyl)-5-bromopyrimidine typically involves the reaction of 4,6-dichloropyrimidine with benzyl mercaptan in the presence of a base, followed by bromination at the 5-position. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(benzylsulfanyl)-5-bromopyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The benzylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Coupling: Complex organic molecules with extended conjugation or functionalization.
Scientific Research Applications
4,6-Bis(benzylsulfanyl)-5-bromopyrimidine has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for the synthesis of biologically active molecules.
Materials Science: Utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4,6-Bis(benzylsulfanyl)-5-bromopyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 4,6-Bis(benzylsulfanyl)-5-bromopyrimidine.
4,6-Bis(benzylsulfanyl)pyrimidine: Lacks the bromine substitution at the 5-position.
5-Bromo-4,6-dimethylpyrimidine: Similar bromine substitution but different alkyl groups.
Properties
CAS No. |
6308-36-7 |
---|---|
Molecular Formula |
C18H15BrN2S2 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4,6-bis(benzylsulfanyl)-5-bromopyrimidine |
InChI |
InChI=1S/C18H15BrN2S2/c19-16-17(22-11-14-7-3-1-4-8-14)20-13-21-18(16)23-12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 |
InChI Key |
KJHDCRDWBIUJRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C(=NC=N2)SCC3=CC=CC=C3)Br |
Origin of Product |
United States |
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